molecular formula C8H12O3 B13346705 6-Oxaspiro[3.4]octane-8-carboxylic acid CAS No. 1314400-27-5

6-Oxaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B13346705
CAS No.: 1314400-27-5
M. Wt: 156.18 g/mol
InChI Key: WIFKISWTXOQJEH-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound featuring a unique bicyclic framework where a six-membered oxa (oxygen-containing) ring is fused with a four-membered carbocyclic ring. Its molecular formula is C₈H₁₁NO₃ (monoisotopic mass: 169.074 Da), and its structure includes a spiro junction at the 3.4 position, creating a rigid, three-dimensional geometry that can influence binding affinity in biological systems . Derivatives of this compound, such as those with benzyl or fluorophenyl substituents, are frequently explored for their pharmacological properties, including neuroprotective and enzyme inhibitory activities .

Properties

CAS No.

1314400-27-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

6-oxaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-7(10)6-4-11-5-8(6)2-1-3-8/h6H,1-5H2,(H,9,10)

InChI Key

WIFKISWTXOQJEH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COCC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[3.4]octane-8-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation or carboxylation reactions can then introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or aldehydes, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

6-Oxaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity.

Comparison with Similar Compounds

Spirocyclic compounds with heteroatoms (N, O, S) and functionalized substituents are critical in drug discovery. Below is a detailed comparison of 6-Oxaspiro[3.4]octane-8-carboxylic acid with structurally analogous compounds:

Heteroatom Variations
Compound Name Molecular Formula Molecular Weight Key Features References
This compound C₈H₁₁NO₃ 169.17 g/mol Oxa (O)-spiro core; carboxylic acid at C8
7-Oxo-6-azaspiro[3.4]octane-2-carboxylic acid C₈H₁₁NO₃ 169.17 g/mol Aza (N)-spiro core; ketone at C7, carboxylic acid at C2
5-Oxa-8-thia-spiro[3.4]octane-2-carboxylic acid C₇H₁₀O₃S 174.22 g/mol Oxa (O) and thia (S) in spiro core; carboxylic acid at C2

Key Insights :

  • Aza/Thia analogs introduce nitrogen or sulfur, altering electronic properties and metabolic stability .
Substituent Effects
Compound Name (Derivative) Substituent(s) Impact on Properties References
6-(2,5-Difluorobenzyl)-6-azaspiro[3.4]octane-8-carboxylic acid 2,5-Difluorobenzyl at N6 Increased lipophilicity; potential for CNS penetration due to fluorine atoms
6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid tert-Butoxycarbonyl (Boc) at N6 Enhanced solubility; Boc group acts as a protective moiety for amine functionalities
Ethyl 6-azaspiro[3.4]octane-8-carboxylate Ethyl ester at C8 Improved cell membrane permeability (ester vs. carboxylic acid)

Key Insights :

  • Fluorinated substituents (e.g., 2,5-difluorobenzyl) enhance bioavailability and target engagement in neuroactive compounds .
  • Boc-protected derivatives are intermediates in peptide synthesis, enabling selective deprotection .
Functional Group Modifications
Compound Name Functional Group Biological Relevance References
This compound Carboxylic acid Enables salt formation; interacts with basic residues in enzymes
2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide Sulfone and Boc groups Sulfone enhances metabolic stability; Boc aids in synthetic routes
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid Fluorine at C8 Introduces electronegativity; may improve binding to hydrophobic pockets

Key Insights :

  • Sulfone groups (e.g., 5,5-dioxide) reduce oxidative degradation, extending half-life .
  • Fluorine substitution at C8 balances electronegativity and steric effects, optimizing receptor interactions .

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